Levalbuterol hydrochloride

Descripción general

Descripción

Métodos De Preparación

La preparación del hidrocloruro de levalbuterol implica una reducción catalítica asimétrica, que permite la producción de un producto quiral de alta pureza utilizando una pequeña cantidad de catalizador quiral . Este método asegura que el producto cumpla con los estándares de calidad de la Farmacopea de los Estados Unidos, con una pureza superior al 99,90% y una mínima cantidad de impurezas . Los métodos de producción industrial a menudo implican la preparación de una suspensión de ®-SLB.D-DBTA en un solvente, seguida de la adición de ácido clorhídrico para formar hidrocloruro de levalbuterol crudo. El producto crudo se aísla y purifica mediante recristalización .

Análisis De Reacciones Químicas

El hidrocloruro de levalbuterol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen el ácido clorhídrico, que se utiliza en el proceso de preparación . Los principales productos formados a partir de estas reacciones incluyen la sal de hidrocloruro de levalbuterol, que es la forma activa utilizada en los tratamientos médicos . La estabilidad y reactividad del compuesto están influenciadas por su naturaleza quiral, lo que permite interacciones selectivas con los objetivos biológicos .

Aplicaciones Científicas De Investigación

Clinical Applications

- Bronchospasm Treatment :

- Pediatric Use :

- Economic Impact :

Efficacy and Safety

Levalbuterol has been shown to provide similar or superior bronchodilation compared to racemic albuterol while exhibiting a lower incidence of side effects such as tachycardia and hypokalemia . However, there are documented cases of paradoxical bronchoconstriction, where patients experience worsening symptoms after administration. A notable case involved a patient who developed paradoxical bronchoconstriction despite receiving levalbuterol for newly diagnosed asthma . This underscores the importance of monitoring patients closely after initiating treatment.

Case Study 1: Pediatric Patient

A double-blind study involving 316 children with mild to moderate asthma found that those treated with levalbuterol showed significant improvements in forced expiratory volume (FEV1) compared to placebo. The onset of action was rapid, with significant changes observed within the first week of treatment .

Case Study 2: Adult Patient

In another case, an adult patient treated with levalbuterol experienced paradoxical bronchoconstriction, leading to decreased pulmonary function as measured by spirometry. This case highlighted the need for careful patient selection and monitoring when using levalbuterol, especially in individuals with complex medical histories .

Mecanismo De Acción

El hidrocloruro de levalbuterol ejerce sus efectos activando los receptores β2 adrenérgicos en el músculo liso de las vías respiratorias. Esta activación conduce a la estimulación de la adenilato ciclasa, que aumenta la concentración intracelular de monofosfato de adenosina cíclico (AMP cíclico) . Los niveles elevados de AMP cíclico activan la proteína quinasa A, que inhibe la fosforilación de la miosina y reduce las concentraciones intracelulares de calcio, lo que provoca la relajación muscular . Este mecanismo ayuda a aliviar el broncoespasmo y mejorar el flujo de aire en pacientes con asma y EPOC .

Comparación Con Compuestos Similares

El hidrocloruro de levalbuterol se compara a menudo con el albuterol, que es una mezcla racémica que contiene tanto los enantiómeros ® como (S) . Si bien ambos compuestos son broncodilatadores eficaces, se considera que el hidrocloruro de levalbuterol tiene menos efectos secundarios, como la taquicardia, debido a la ausencia del enantiómero (S) . Otros compuestos similares incluyen la epinefrina, que también se utiliza como broncodilatador, pero tiene un rango más amplio de efectos debido a su acción sobre múltiples receptores adrenérgicos . La selectividad del hidrocloruro de levalbuterol para los receptores β2 adrenérgicos lo convierte en la opción preferida para el tratamiento dirigido de las afecciones respiratorias .

Actividad Biológica

Levalbuterol hydrochloride, a selective β2-adrenergic receptor agonist, is primarily used in the treatment of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are essential for understanding its role in respiratory therapy.

Levalbuterol acts by binding to β2-adrenergic receptors located on the smooth muscle of the airways. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which subsequently inhibits myosin phosphorylation and reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation .

Comparison of Binding Affinity

Levalbuterol exhibits a significantly higher binding affinity for β2-adrenergic receptors compared to its racemic counterpart, albuterol. Specifically, it has approximately:

- 2-fold greater binding affinity than racemic albuterol

- 100-fold greater binding affinity than (S)-albuterol .

This enhanced affinity contributes to its effectiveness in inducing bronchodilation with potentially fewer side effects.

Pharmacokinetics

The pharmacokinetic profile of levalbuterol indicates that it is rapidly absorbed and has a relatively short half-life. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life (T½) | Approximately 3.3 hours |

| Peak Plasma Concentration (Cmax) | Varies by administration route |

| Volume of Distribution | Approximately 2.4 L/kg |

Levalbuterol's pharmacokinetics suggest that it can be administered via inhalation or nebulization for rapid therapeutic effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of levalbuterol in comparison to racemic albuterol. For instance:

- Study on Asthma Patients : A randomized controlled trial demonstrated that levalbuterol provided similar or superior bronchodilation effects compared to racemic albuterol in patients experiencing acute asthma attacks .

- Long-term Use in COPD : In patients with COPD, levalbuterol has been shown to improve lung function and reduce the frequency of exacerbations compared to placebo treatments .

Case Studies

- Case Study on Pediatric Patients : A study involving pediatric patients with asthma indicated that levalbuterol administration resulted in significant improvements in peak expiratory flow rates (PEFR) without notable adverse effects. This suggests its suitability for younger populations who may be more sensitive to side effects associated with other bronchodilators .

- Elderly Patients with COPD : Another case study focused on elderly patients revealed that levalbuterol was effective in managing symptoms of COPD while minimizing cardiovascular side effects often associated with non-selective β-agonists .

Summary of Findings

This compound demonstrates a robust biological activity characterized by its selective action on β2-adrenergic receptors, leading to effective bronchodilation. Its pharmacokinetic properties support its use in acute settings, while clinical studies confirm its efficacy and safety profile across various patient demographics.

Propiedades

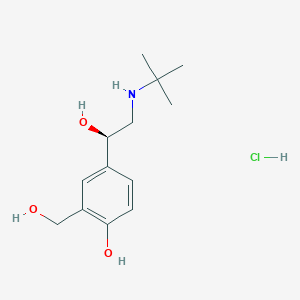

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYCOLFIFTLK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198296 | |

| Record name | Levalbuterol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50293-90-8 | |

| Record name | Levalbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levalbuterol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levalbuterol hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.